(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid
CAS No.:
Cat. No.: VC13567514
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO5 |
|---|---|
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19) |
| Standard InChI Key | HHLRSIRFPJAVAT-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid features a chiral center at the second carbon of the acetic acid backbone, conferring stereochemical specificity critical for biological activity. The Boc group (-OC(O)C(C)(C)₃) protects the amine functionality, while the 4-isopropoxyphenyl moiety introduces hydrophobicity and π-π stacking potential. The IUPAC name, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid, reflects these substituents .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₃NO₅ | |
| Molecular Weight | 309.36 g/mol | |
| SMILES | CC(C)OC1=CC=C(C=C1)C@HNC(=O)OC(C)(C)C | |
| InChIKey | HHLRSIRFPJAVAT-CYBMUJFWSA-N | |
| Melting Point | Not reported | - |
| Solubility | Soluble in DMSO, methanol |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Boc Protection: Reaction of 2-amino-2-(4-isopropoxyphenyl)acetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH, THF/H₂O).
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Stereochemical Control: Chiral resolution via diastereomeric salt formation or asymmetric catalysis ensures the (R)-configuration.
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Purification: Crystallization from ethanol/water mixtures or column chromatography yields >95% purity.
Industrial Optimization
Continuous flow reactors enhance throughput by minimizing side reactions (e.g., racemization) and improving heat dissipation. Automated systems achieve batch-to-batch consistency, crucial for Good Manufacturing Practice (GMP) compliance.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, NaOH, THF/H₂O, 0°C→RT | 85–90% |
| Resolution | L-(+)-Tartaric acid, ethanol | 70% |
| Crystallization | Ethanol/water (3:1), −20°C | 95% |
Chemical Reactivity and Functionalization
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, regenerating the free amine for peptide coupling . Kinetic studies show complete deprotection within 30 minutes at 25°C .
Peptide Bond Formation
The carboxylic acid moiety participates in amide couplings using reagents like HATU or EDCl/HOBt, enabling incorporation into larger peptidomimetics. For example, conjugation to lysine side chains enhances proteolytic stability in drug candidates .
Aryl Ring Modifications
Electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4-isopropoxyphenyl group diversifies the compound’s electronic profile. Computational studies (DFT) predict preferential reactivity at the para position due to electron-donating isopropoxy effects .
Computational and Theoretical Insights
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: Calculated at 4.3 eV, indicating moderate reactivity suitable for drug-like molecules .
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NBO Charges: The Boc carbonyl oxygen carries a partial charge of −0.52 e, facilitating hydrogen bonding in enzyme active sites .
Molecular Dynamics (MD) Simulations
Trajectories of the compound bound to CK1ε show stable hydrophobic contacts with Val 87 and Leu 135 over 100 ns simulations, explaining isoform selectivity .
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